5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate
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Overview
Description
5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C9H16BrCl3O2Si and its molecular weight is 370.6 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The trichlorosilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride[][1].
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions[][1].
Major Products
Substitution Products: Amino or thio derivatives.
Hydrolysis Products: Silanols and siloxanes.
Reduction Products: Alcohol derivatives[][1].
Scientific Research Applications
5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of functionalized polymers and resins.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in surface treatment processes to enhance adhesion and durability of coatings[][1].
Comparison with Similar Compounds
Similar Compounds
- 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
- 2-Bromo-2-methylpropionic acid 3-(trichlorosilyl)propyl ester
Properties
CAS No. |
707471-11-2 |
---|---|
Molecular Formula |
C9H16BrCl3O2Si |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
5-trichlorosilylpentyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H16BrCl3O2Si/c1-9(2,10)8(14)15-6-4-3-5-7-16(11,12)13/h3-7H2,1-2H3 |
InChI Key |
GHKSDCBXVPEQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCCCC[Si](Cl)(Cl)Cl)Br |
Origin of Product |
United States |
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